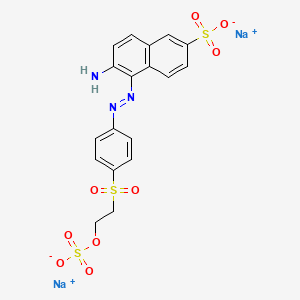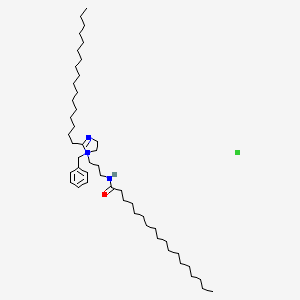![molecular formula C24H30Cl3N5O2 B12703360 N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-42-0](/img/structure/B12703360.png)
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a nitropyridine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine to form an intermediate, which is then reacted with 3-nitropyridine-4-amine under controlled conditions. The final product is obtained as a trihydrochloride salt through crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent quality. Post-reaction, the compound is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of corresponding carboxylic acids or amines.
Scientific Research Applications
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
- 1-Benzhydryl piperazine derivatives
Uniqueness
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyridine moiety, in particular, differentiates it from other similar compounds, providing unique reactivity and binding characteristics .
Properties
CAS No. |
110629-42-0 |
|---|---|
Molecular Formula |
C24H30Cl3N5O2 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C24H27N5O2.3ClH/c30-29(31)23-19-25-12-11-22(23)26-13-14-27-15-17-28(18-16-27)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;;/h1-12,19,24H,13-18H2,(H,25,26);3*1H |
InChI Key |
DIFKJFNSZQOFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC2=C(C=NC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















